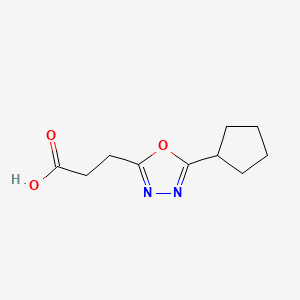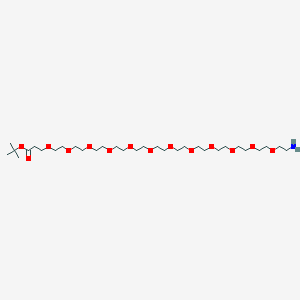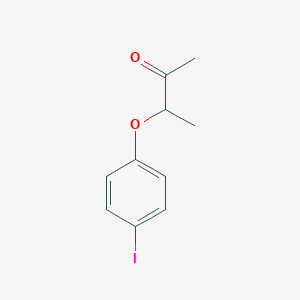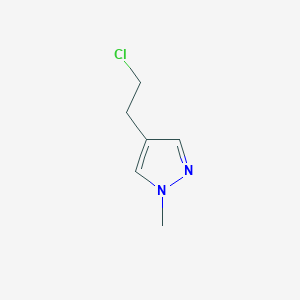
3-(5-环戊基-1,3,4-恶二唑-2-基)丙酸
描述
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an oxadiazole ring, further connected to a propanoic acid moiety. The molecular formula of this compound is C10H14N2O3, and it has a molecular weight of 210.23 g/mol .
科学研究应用
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antioxidant and anti-inflammatory agent.
准备方法
The synthesis of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with bromoacetic acid to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反应分析
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
作用机制
The mechanism of action of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .
相似化合物的比较
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: This compound has a phenyl group instead of a cyclopentyl group, which may result in different biological activities and chemical properties.
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: The presence of a chlorophenyl group introduces additional reactivity and potential biological effects.
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar to the previous compound, but with the chlorine atom in a different position, leading to variations in reactivity and biological activity.
The uniqueness of 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid lies in its cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-12-10(15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNNBPNPWGWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)





![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)




